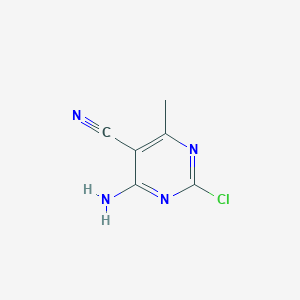

4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Sciences

The pyrimidine nucleus is a foundational six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This scaffold is of immense importance in the chemical and biological sciences. Pyrimidine derivatives are integral components of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental units of DNA and RNA. wjarr.comjuniperpublishers.com This biological ubiquity has inspired chemists to explore pyrimidine derivatives for therapeutic applications. researchgate.net

In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. wjarr.com Its structural versatility allows for the synthesis of a vast library of derivatives, which have been investigated for numerous applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netekb.eg The development of new synthetic methodologies for pyrimidine compounds continues to be an active area of research, providing access to novel chemical entities for drug discovery and materials science. wjarr.com

Overview of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile within the Context of Halogenated Aminopyrimidine Derivatives

Halogenated aminopyrimidine derivatives represent a critical subclass of pyrimidine compounds. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly influences the molecule's electronic properties and reactivity. The chloro group acts as a good leaving group, making these compounds versatile intermediates for nucleophilic substitution reactions. nih.gov This reactivity allows for the synthesis of more complex molecules by introducing various functional groups at the position of the halogen. nih.gov

Table 1: Chemical Profile of this compound| Attribute | Detail |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol |

| Structure | A pyrimidine ring substituted with an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a carbonitrile group at position 5. |

| Functional Groups | Pyrimidine, Amine, Chloroalkene, Nitrile, Methyl |

Note: Data is based on the chemical structure. Experimental data for this specific isomer is not widely available in published literature.Current Research Landscape of Pyrimidine Carbonitrile Structures

The pyrimidine-5-carbonitrile scaffold is a focal point of significant academic research due to its association with a wide spectrum of biological activities. ekb.eg The presence of the cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, often plays a crucial role in the interaction of these molecules with biological targets.

A major thrust of the research has been in the field of oncology. Numerous studies have reported the design and synthesis of novel pyrimidine-5-carbonitrile derivatives as potent anticancer agents. rsc.org These compounds are often designed to act as enzyme inhibitors. For instance, certain derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org One study reported a compound that emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM. rsc.org Other research has focused on developing pyrimidine-5-carbonitriles as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. wjarr.com

The synthetic accessibility of the pyrimidine-5-carbonitrile core allows for extensive structure-activity relationship (SAR) studies. Researchers systematically modify the substituents on the pyrimidine ring to optimize potency and selectivity for specific biological targets, as demonstrated by the varied IC₅₀ values obtained for different derivatives against various cancer cell lines. wjarr.comrsc.org

Table 2: Selected Research Findings on Biologically Active Pyrimidine-5-carbonitrile Derivatives| Derivative Class/Compound | Biological Target/Assay | Reported Finding | Source |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative (Compound 10b) | EGFR Kinase Inhibition | Exhibited potent EGFR inhibition with an IC₅₀ value of 8.29 nM. | rsc.org |

| Pyrimidine-5-carbonitrile derivative (Compound 10b) | Anticancer Activity (HepG2 cell line) | Showed excellent activity with an IC₅₀ value of 3.56 μM. | rsc.org |

| Pyrimidine-5-carbonitrile derivative (Compound 10b) | Anticancer Activity (A549 cell line) | Demonstrated high activity with an IC₅₀ value of 5.85 μM. | rsc.org |

| Series of Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | Found to be potent and selective COX-2 inhibitors with IC₅₀ values ranging from 1.03–1.71 µM. | wjarr.com |

| Pyrimidinone-5-carbonitrile derivatives | Anticancer Activity (MCF-7 & Caco-2 cell lines) | Displayed potent cytotoxic activity against the tested cell lines. | wjarr.com |

Note: The compounds listed are examples from the broader class of pyrimidine-5-carbonitrile derivatives and are not this compound itself. This table illustrates the research focus for this scaffold.Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4(2-8)5(9)11-6(7)10-3/h1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHNBDQGAWEEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile

Established Synthetic Routes to the Pyrimidine (B1678525) Nucleus Bearing Carbonitrile and Amino Functionalities

Traditional methods for constructing the pyrimidine core often rely on the stepwise formation of the heterocyclic ring followed by functional group interconversion. These established routes are foundational in heterocyclic chemistry and provide reliable access to key pyrimidine intermediates.

The most direct and common approach to synthesizing the 4-aminopyrimidine-5-carbonitrile (B127032) core involves the condensation and cyclization of a three-carbon component with an amidine. Specifically, the reaction of an activated dinitrile, such as malononitrile (B47326), with an amidine like acetamidine (B91507) hydrochloride, serves as a primary route.

In a typical procedure, acetamidine hydrochloride is reacted with a malononitrile derivative. The initial condensation forms an intermediate that subsequently undergoes intramolecular cyclization to yield the pyrimidine ring. This process directly installs the required amino group at the C4 position and the carbonitrile group at the C5 position. For the synthesis of the 2-methyl analog, acetamidine is the amidine of choice. chemicalbook.com The reaction is often carried out in a suitable solvent and may be promoted by a base to facilitate the cyclization step.

Table 1: Example of Cyclization Reaction for a Pyrimidine-5-carbonitrile Derivative

| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |

|---|

Note: The table shows the synthesis of a closely related analog, demonstrating the core cyclization principle.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile tool in heterocyclic synthesis. ijpcbs.comenamine.net It can act as both a formylating and a cyclizing agent. In the context of pyrimidine synthesis, the Vilsmeier reagent can be used to activate a precursor, facilitating subsequent ring closure. For instance, reaction with compounds containing active methylene (B1212753) groups can lead to the formation of β-chloro-α,β-unsaturated aldehydes or iminium salts. semanticscholar.org

These reactive intermediates can then be treated with an amidine or urea (B33335) derivative to construct the pyrimidine ring. A key advantage of using a reagent like POCl₃/DMF is that the phosphorus oxychloride can also serve as the chlorinating agent, directly installing the chlorine atom at the C2 position of the pyrimidine ring during the cyclization-aromatization sequence. rsc.org This strategy combines ring formation and halogenation into a single conceptual phase, enhancing synthetic efficiency. ijpcbs.com

An alternative and widely used strategy involves the functionalization of a pre-formed pyrimidine ring. This approach often begins with a di- or tri-chlorinated pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine-5-carbonitrile (B50165). The differential reactivity of the chlorine atoms on the pyrimidine ring allows for selective substitution.

Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines generally occurs with high regioselectivity. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. stackexchange.com This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. The presence of an electron-withdrawing group, such as the carbonitrile at C5, further enhances the reactivity at the C4 position. nih.gov

Therefore, treating 2,4-dichloro-6-methylpyrimidine-5-carbonitrile with ammonia (B1221849) or an ammonia equivalent results in the selective displacement of the C4-chloro group to furnish the desired 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. google.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent substitution at the C2 position.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Substrate | Nucleophile | Major Product Position | Rationale | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C4-Substitution | Higher LUMO coefficient at C4; greater stabilization of Meisenheimer complex. | stackexchange.comwuxiapptec.com |

Advanced Synthetic Strategies for this compound and Related Analogs

To address the demand for more efficient, rapid, and environmentally benign synthetic methods, advanced strategies have been developed. These include the use of microwave irradiation to accelerate reactions and the implementation of multicomponent reactions to increase molecular complexity in a single step.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. tsijournals.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nanobioletters.comnih.gov

This technology has been successfully applied to the synthesis of various pyrimidine derivatives. acs.org For instance, the cyclization reactions described in section 2.1.1 can be significantly expedited under microwave heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates. Both cyclocondensation and multicomponent reactions for pyrimidine synthesis have been shown to be highly effective under microwave conditions, offering a green and efficient route to compounds like this compound. nih.govacs.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. acs.org They allow for the rapid construction of complex molecules and the generation of libraries of structurally diverse compounds. nih.gov

The synthesis of the pyrimidine core is well-suited to MCR strategies. A one-pot reaction involving an aldehyde, an active methylene compound (like malononitrile), and an amidine (such as acetamidine) can be employed to construct the fully substituted pyrimidine ring. organic-chemistry.orgias.ac.in This approach, often a variation of the Biginelli reaction, allows for the convergent assembly of the target molecular framework. By choosing the appropriate starting materials, this methodology can provide direct access to a wide range of analogs of this compound, making it a valuable tool for chemical library synthesis and drug discovery. organic-chemistry.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetamidine hydrochloride |

| Malononitrile |

| Formaldehyde |

| tert-Butyl alcohol |

| tert-Butyl hydroperoxide |

| 4-Amino-2-methylpyrimidine-5-carbonitrile (B15760) |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

Development of Scalable Processes for Key Intermediates

The efficient and scalable synthesis of this compound is highly dependent on the availability of key intermediates, primarily substituted pyrimidines that can be readily functionalized. A critical precursor is 2,4-dichloro-6-methylpyrimidine-5-carbonitrile . The development of scalable processes for such intermediates often involves multi-step sequences that begin with the construction of the pyrimidine ring followed by strategic chlorination and amination steps.

A common industrial approach for analogous compounds involves the initial synthesis of a dihydroxypyrimidine derivative. This precursor is then converted to a highly reactive dichlorinated intermediate. For instance, the synthesis of 2-amino-4-chloro-6-methylpyrimidine (B145687) proceeds by treating the corresponding 2-amino-4-hydroxy-6-methylpyrimidine (B160893) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). chemicalbook.com This chlorination step is crucial as it transforms the hydroxyl groups into good leaving groups (chlorides), paving the way for subsequent nucleophilic substitution reactions.

The final step in forming the target compound from an intermediate like 2,4-dichloro-6-methylpyrimidine-5-carbonitrile would be a selective amination. The two chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to electronic factors. This regioselectivity allows for the controlled introduction of an amino group at the C4 position while leaving the C2-chloro substituent intact. Commercially available 2-amino-4,6-dichloropyrimidine (B145751) is often used in reactions with various amines to produce monosubstituted products, demonstrating the feasibility of this selective functionalization. nih.gov

Table 1: Comparison of Chlorinating Agents for Pyrimidine Synthesis

| Chlorinating Agent | Typical Substrate | Reaction Conditions | Notes |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Hydroxypyrimidines | Reflux, often with a tertiary amine catalyst | Commonly used for converting hydroxy groups to chloro groups. arkat-usa.org |

| Phosphorus pentachloride (PCl₅) | Hydroxypyrimidines | High temperature | Often used in conjunction with POCl₃. arkat-usa.org |

Mechanistic Insights into Pyrimidine Ring Formation and Functionalization

The synthesis of this compound involves fundamental reaction mechanisms for both the initial ring formation and its subsequent functionalization.

Pyrimidine Ring Formation: The construction of the substituted pyrimidine ring is typically achieved through a condensation reaction. A common strategy involves the reaction of a three-carbon component, such as a malononitrile derivative, with an amidine. The mechanism for this cyclization can be described as a sequence of steps:

Nucleophilic Attack: The amidine acts as a dinucleophile, attacking the electrophilic carbon atoms of the three-carbon unit.

Cyclization: An intramolecular nucleophilic attack occurs, leading to the formation of a dihydropyrimidine (B8664642) intermediate.

Aromatization: The intermediate undergoes a spontaneous aromatization, often through the elimination of a small molecule like water or ammonia, to yield the stable pyrimidine ring. nih.gov

An alternative mechanistic pathway for forming the aminonitrile moiety is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed self-condensation of nitriles to form β-enaminonitriles. mdpi.comwikipedia.org The intramolecular version of this reaction is particularly useful for creating cyclic structures and can be a key step in building the core ring system from a dinitrile precursor. wikipedia.orgchem-station.com The mechanism proceeds via the deprotonation of an α-carbon to a nitrile, creating a carbanion that then attacks another nitrile group. mdpi.com

Functionalization Mechanisms: Once the pyrimidine ring is formed, subsequent functionalization is required to introduce the chloro and amino groups at the correct positions.

Chlorination of Hydroxypyrimidines: The conversion of a hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) to a chloropyrimidine using reagents like POCl₃ is a critical functionalization step. The mechanism involves the initial attack of the pyrimidine's hydroxyl group on the phosphorus atom of POCl₃, forming a phosphate (B84403) ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from the reagent, acts as a nucleophile and attacks the carbon atom, displacing the phosphate group to yield the chloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr): The introduction of the amino group at the C4 position by displacing a chloride is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a direct displacement but rather an addition-elimination mechanism.

Addition: The nucleophile (ammonia or an amine) attacks the electron-deficient C4 carbon of the dichloropyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the elimination of the chloride leaving group from the Meisenheimer complex, resulting in the final aminated product.

The regioselectivity of this reaction (amination at C4 over C2) is governed by the electronic properties of the pyrimidine ring, where the C4 and C6 positions are typically more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methylpyrimidine-5-carbonitrile |

| 2-amino-4-hydroxy-6-methylpyrimidine |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Phosphorus trichloride |

| 2-amino-4,6-dichloropyrimidine |

| 4-amino-2-methylpyrimidine-5-carbonitrile |

| Malononitrile |

Reactivity and Chemical Transformations of 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile

Nucleophilic Substitution Reactions Involving the Chloro and Amino Groups

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of an electron-withdrawing cyano group at the 5-position further activates the ring, while the chlorine atom at the 2-position serves as an excellent leaving group. This electronic arrangement makes the C2-position highly electrophilic and prone to attack by a wide array of nucleophiles. mdpi.com

The displacement of the C2-chloro atom by various nitrogen-based nucleophiles is a common and efficient transformation. evitachem.com This reaction is typically carried out by treating 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile with primary or secondary amines. The reaction proceeds via the classical SNAr mechanism, involving the addition of the amine to form a tetrahedral Meisenheimer intermediate, followed by the elimination of the chloride ion to restore aromaticity. chemrxiv.org For instance, treatment with ammonia (B1221849) can replace the chloro group with an amino group, yielding a diaminopyrimidine derivative. orgsyn.org These reactions are fundamental in building libraries of substituted pyrimidines for various applications.

Similarly, the C2-chloro substituent can be readily displaced by oxygen and sulfur nucleophiles. evitachem.com Reactions with alkoxides, such as sodium methoxide, lead to the formation of the corresponding 2-alkoxy derivatives. evitachem.com Thiolates, like sodium thiophenoxide, react in an analogous manner to produce 2-thioether-substituted pyrimidines. evitachem.comrsc.org These substitution reactions significantly expand the synthetic utility of the parent compound, allowing for the introduction of diverse functionalities onto the pyrimidine core. rsc.org

| Reaction Type | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| Amination | Ammonia, Primary/Secondary Amines (R¹R²NH) | Solvent (e.g., Ethanol (B145695), DMF), Heat | 2-Amino-substituted pyrimidines |

| Alkoxylation | Alkoxides (e.g., NaOR) | Alcohol solvent (e.g., Methanol), Reflux | 2-Alkoxy-substituted pyrimidines |

| Thiolation | Thiolates (e.g., NaSR) | Solvent (e.g., DMF), Room Temperature or Heat | 2-Thioether-substituted pyrimidines |

Transformations of the Carbonitrile Moiety

The carbonitrile group at the C5-position is a key functional handle that can be converted into several other important chemical moieties, further enhancing the synthetic value of the molecule. libretexts.org

The nitrile group can be selectively reduced to a primary amine (an aminomethyl group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation with reagents such as Raney nickel. evitachem.comlibretexts.org This reaction is crucial as it provides a route to 5-(aminomethyl)pyrimidine derivatives, which are important building blocks in medicinal chemistry. For example, the related compound 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) serves as a critical intermediate in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor to vitamin B1 (thiamine).

The carbonitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an intermediate carboxamide. libretexts.orgyoutube.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by nucleophilic attack by water. libretexts.orgyoutube.com Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgyoutube.com The initially formed carboxamide can be isolated under controlled conditions or can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with more forcing conditions. youtube.comresearchgate.net

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₂O | - | 5-(Aminomethyl)pyrimidine |

| Acidic Hydrolysis | H₃O⁺, Heat | 5-Carboxamidopyrimidine | 5-Carboxypyrimidine |

| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 5-Carboxamidopyrimidine | 5-Carboxypyrimidine |

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The ortho-disposition of the amino and nitrile groups on the pyrimidine ring provides a classic setup for annulation reactions, leading to the formation of fused heterocyclic systems. evitachem.com This strategy is widely employed for the synthesis of bicyclic heterocycles of biological and pharmaceutical interest. mdpi.comsciencescholar.us These intramolecular or intermolecular cyclization reactions typically involve the participation of the C4-amino group as a nucleophile and the C5-nitrile group as an electrophile (or its derivative). evitachem.comresearchgate.net

By reacting this compound with single-carbon synthons like formamide (B127407) or formic acid, it is possible to construct a second pyrimidine ring fused to the first, yielding pyrimido[4,5-d]pyrimidine (B13093195) derivatives. sciencescholar.us Similarly, reaction with carbon disulfide or thiourea (B124793) can lead to the formation of fused systems containing a thiazole (B1198619) ring, such as thiazolo[4,5-d]pyrimidines. These cyclization reactions are powerful tools for creating molecular complexity and accessing diverse heterocyclic scaffolds from a single, versatile precursor. evitachem.com

| Cyclizing Reagent | Fused Heterocyclic System |

|---|---|

| Formamide / Formic Acid | Pyrimido[4,5-d]pyrimidine |

| Carbon Disulfide / Thiourea | Thiazolo[4,5-d]pyrimidine |

| Guanidine | Pyrimido[4,5-d]pyrimidine |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org These nitrogen atoms withdraw electron density from the ring carbons, leading to a general deactivation towards electrophilic aromatic substitution (EAS), a reaction that typically requires an electron-rich aromatic system. researchgate.net In pyrimidine itself, the positions at C-2, C-4, and C-6 are the most electron-deficient, leaving the C-5 position as the most favorable site for electrophilic attack, should the reaction conditions be forcing enough. wikipedia.orgyoutube.com

For the specific compound, this compound, the possibility of a classical electrophilic aromatic substitution reaction is virtually nonexistent for two primary reasons:

Substitution Pattern: A prerequisite for an EAS reaction is the presence of a hydrogen atom on the aromatic ring that can be replaced by an electrophile. In this molecule, all available carbon positions on the pyrimidine ring (C-2, C-4, C-5, and C-6) are already substituted with chloro, amino, carbonitrile, and methyl groups, respectively. There are no ring hydrogens to undergo substitution.

Electronic Effects: Even if a position were available, the electronic nature of the substituents and the ring itself is prohibitive. While the 4-amino group is a powerful activating group and the 6-methyl group is weakly activating, their effects are insufficient to overcome the strong deactivating influence of the two ring nitrogens and the potent electron-withdrawing carbonitrile group located at the C-5 position. researchgate.net The presence of the strongly deactivating cyano group at the only plausible site for electrophilic attack (C-5) further quenches any potential reactivity.

Therefore, direct electrophilic substitution on the pyrimidine ring of this compound is not a characteristic transformation for this molecule. Its reactivity is instead directed by the functional groups attached to the ring, particularly the chloro substituent at the C-2 position.

Advanced Reaction Mechanisms and Intermediates

The predominant pathway for the transformation of this compound involves nucleophilic aromatic substitution (SNAr) at the C-2 position. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogens and, to a lesser extent, the other substituents. This makes the chloro group susceptible to displacement by a wide range of nucleophiles. The mechanism proceeds through a key intermediate known as a Meisenheimer complex, a negatively charged species where the aromaticity of the ring is temporarily broken. The electron-withdrawing groups on the pyrimidine ring are crucial for stabilizing this anionic intermediate, thereby facilitating the reaction. youtube.com

Investigation of Reaction Kinetics and Thermodynamics

While specific, empirically determined kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, the principles governing these aspects can be discussed.

Reaction Kinetics: The rate of nucleophilic aromatic substitution at the C-2 position is significantly influenced by the stability of the Meisenheimer intermediate. The presence of two ring nitrogens and the C-5 carbonitrile group effectively delocalizes the negative charge of the intermediate through resonance, lowering the activation energy and increasing the reaction rate. The reaction kinetics would typically follow a second-order rate law, being first order in both the pyrimidine substrate and the nucleophile.

Thermodynamics: The thermodynamics of SNAr reactions on this substrate are generally favorable. The displacement of the chloro group results in the formation of a new, often stronger, bond between the C-2 carbon and the nucleophile (e.g., a C-N, C-O, or C-S bond). This typically results in an exothermic reaction (negative enthalpy change, ΔH). The change in entropy (ΔS) is usually small, and thus the Gibbs free energy change (ΔG) is generally negative, indicating a spontaneous process.

Table 1: Expected Thermodynamic Parameters for a Typical SNAr Reaction of this compound.

Role of Catalysis in Facilitating Transformations

While strong nucleophiles can displace the C-2 chlorine directly, many transformations, particularly those forming carbon-carbon or carbon-nitrogen bonds with less reactive partners, require the use of a catalyst. Transition-metal catalysis, especially with palladium or cobalt complexes, is a cornerstone of modern synthetic chemistry and is highly applicable to 2-chloropyrimidine (B141910) derivatives. nih.govacs.orgmdpi.com

These catalytic reactions dramatically broaden the synthetic utility of the title compound. The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.

Transmetalation: A second reagent, typically an organoboron (Suzuki) or organozinc (Negishi) compound, transfers its organic group to the palladium center, displacing the chloride. acs.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Similarly, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) allow for the formation of substituted aminopyrimidines under milder conditions than uncatalyzed methods. Cobalt-based catalysts have also emerged as a practical alternative for facilitating cross-coupling reactions of 2-chlorodiazines. nih.govacs.org These catalytic methods are essential for the synthesis of complex derivatives with applications in medicinal and materials chemistry.

Table 2: Representative Catalytic Systems for the Transformation of 2-Chloropyrimidines.

Table of Compounds

Derivatization Strategies and Analog Synthesis Based on the 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile Scaffold

Synthesis of Substituted 4-Aminopyrimidine-5-carbonitriles

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for introducing diverse functionalities. This reactivity allows for the synthesis of a wide array of 2-substituted-4-amino-6-methylpyrimidine-5-carbonitriles.

One common strategy involves the reaction of the chloro-pyrimidine with various aromatic or heteroaromatic amines. For instance, reacting 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with appropriate heteroaromatic amines in isopropyl alcohol, using triethylamine (B128534) (TEA) as a neutralizing agent, has been shown to yield the desired substituted products with high efficiency. ekb.eg Similarly, the nucleophilic attack of aromatic amines on chloro derivatives in refluxing isopropanol (B130326) for several hours can produce substituted pyrimidine-5-carbonitriles in yields up to 95%. ekb.eg

The reaction conditions for these substitutions can be tailored. For example, the synthesis of pyrimidine-quinolone hybrids has been achieved through a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction between 4-aryl-2-chloropyrimidines and aminophenylsulfide linkers. nih.gov This method highlights a move towards more environmentally friendly synthetic protocols.

Below is a table summarizing representative nucleophilic substitution reactions on similar chloro-pyrimidine scaffolds.

| Nucleophile | Reagent/Catalyst | Solvent | Conditions | Product Type | Reference |

| Aromatic Amines | Triethylamine (TEA) | Isopropyl Alcohol | Reflux, 3-6 h | 2-Amino-substituted pyrimidines | ekb.eg |

| 4-Aminophenol | N/A | N/A | Condensation | 2-Anilino-substituted quinazolines | mdpi.com |

| Aminophenylsulfides | None (Microwave) | N/A | Microwave Irradiation | Pyrimidine-quinolone hybrids | nih.gov |

Preparation of Fused Pyrimidopyrimidine Systems

The inherent reactivity of the 4-amino-5-carbonitrile moiety provides a strategic entry point for the construction of fused heterocyclic systems, such as pyrimidopyrimidines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules.

A general and effective method involves the cycloaddition reaction of 4-aminonicotinonitrile (B111998) derivatives with reagents like formamide (B127407), urea (B33335), or thiourea (B124793). sciencescholar.us For example, starting from a suitably substituted 4-amino-pyrimidine-5-carbonitrile, reaction with urea in absolute ethanol (B145695) under basic conditions (using triethylamine) can lead to the formation of a fused pyrimido[5,4-e]pyrimidin-2-one derivative upon refluxing for 5-6 hours. neliti.com The reaction proceeds through an initial reaction at the amino group followed by intramolecular cyclization involving the nitrile group.

The choice of the cyclizing agent determines the nature of the resulting fused ring. Using formamide typically leads to a pyrimido[4,5-d]pyrimidine (B13093195) system, while urea or thiourea introduces a carbonyl or thiocarbonyl group, respectively, at the 2-position of the newly formed pyrimidine ring. sciencescholar.usneliti.com

Design and Synthesis of Bridged Pyrimidine Derivatives

The synthesis of bridged pyrimidine derivatives from the 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile scaffold represents a more advanced synthetic challenge, aiming to create rigid, three-dimensional molecular architectures. While direct examples starting from this specific compound are not extensively detailed in the provided context, the principles can be extrapolated from similar heterocyclic systems.

One potential strategy involves a multi-step sequence. First, the C-2 chlorine and the C-4 amino group could be functionalized with groups containing reactive ends. For example, the amino group could be acylated with a reagent also containing a terminal alkyne, and the C-2 position could be substituted with a nucleophile containing an azide. An subsequent intramolecular [3+2] cycloaddition (click chemistry) could then form the bridging triazole ring.

Another approach could involve leveraging the methyl group at C-6. After selective functionalization of the C-2 and C-4 positions, the methyl group could be halogenated and then used in an intramolecular alkylation reaction with a nucleophilic center introduced elsewhere on the molecule, thereby forming a bridging aliphatic chain. The design of such syntheses requires careful consideration of regioselectivity and the compatibility of functional groups throughout the reaction sequence.

Exploration of Chiral Analogs for Enantioselective Studies

The synthesis of chiral analogs from an achiral precursor like this compound is essential for studying enantioselective interactions in biological systems. Several strategies can be employed to introduce chirality into the molecule.

One approach is to use a chiral nucleophile to displace the chlorine atom at the C-2 position. For instance, reacting the pyrimidine with a chiral amine or alcohol would result in a diastereomeric mixture if another chiral center is present, or a single enantiomer if the chiral reagent is enantiopure. A Strecker-type reaction, which involves a chiral auxiliary like (R)-2-phenylglycinol, has been successfully used to synthesize chiral amino acids from aldehydes, a strategy that could be adapted for pyrimidine derivatives. nih.gov

Another strategy is asymmetric hydrogenation, a powerful method for creating chiral centers. rsc.org If a substituent introduced onto the pyrimidine core contains a prochiral double bond, it could be stereoselectively reduced using a chiral transition metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) to generate a chiral center with high enantiomeric excess. rsc.org

Finally, chiral nanoparticles based on amino acids have been shown to act as nucleating agents for enantioselective crystallization, offering a method for resolving racemic mixtures of synthesized chiral pyrimidine derivatives. nih.gov

These methods provide a toolkit for chemists to access enantiopure pyrimidine analogs, enabling detailed studies of their stereospecific properties and interactions.

Spectroscopic and Structural Elucidation Techniques in Research on 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, ¹H and ¹³C NMR spectroscopy provide definitive information about its atomic connectivity and chemical environment.

In ¹H NMR, the chemical shifts of the protons on the methyl group and the amino group provide key diagnostic signals. The methyl protons would appear as a singlet, while the amino protons would also likely present as a broad singlet, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons of the pyrimidine (B1678525) ring and the nitrile group. The chemical shifts are influenced by the electronegativity of adjacent atoms (e.g., chlorine and nitrogen), providing a unique fingerprint of the carbon skeleton. Theoretical calculations and experimental data from analogous compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, aid in the precise assignment of these signals. nih.gov The use of techniques like Gauge-Including Atomic Orbital (GIAO) calculations can further refine the correlation between experimental and theoretical chemical shifts. nih.gov

While the pyrimidine ring is largely planar, NMR can be used to study the rotational barrier around the C-NH₂ bond. nih.gov Techniques like 2D-EXSY NMR could be employed to investigate the dynamics of interconversion between possible conformers, although significant rotational barriers are not typically expected for the amino group in such systems at room temperature. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analyses of structurally similar pyrimidine derivatives. nih.govnih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.4 - 2.6 | Singlet |

| ¹H | -NH₂ | ~7.0 - 8.0 (broad) | Singlet |

| ¹³C | -CH₃ | ~20 - 25 | Quartet (coupled) |

| ¹³C | -CN | ~115 - 120 | Singlet |

| ¹³C | C5 | ~90 - 95 | Singlet |

| ¹³C | C4 | ~160 - 165 | Singlet |

| ¹³C | C2 | ~160 - 165 | Singlet |

| ¹³C | C6 | ~170 - 175 | Singlet |

Role of Infrared (IR) and Raman Spectroscopy in Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and functional moieties.

A detailed experimental and theoretical study on the closely related compound 4-Amino-2-chloropyrimidine-5-carbonitrile (lacking the 6-methyl group) provides a strong basis for assigning the vibrational spectra. elsevierpure.com The key functional groups to be identified are the amino (-NH₂), cyano (-C≡N), chloro (-Cl), and methyl (-CH₃) groups, as well as the vibrations of the pyrimidine ring itself.

Amino (-NH₂) group: This group is characterized by symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The N-H scissoring mode appears around 1600-1650 cm⁻¹.

Cyano (-C≡N) group: The nitrile stretching vibration is a sharp, intense band found in the 2200-2260 cm⁻¹ region. Its position can provide insight into electronic conjugation with the pyrimidine ring.

Methyl (-CH₃) group: Symmetric and asymmetric C-H stretching modes are expected between 2850 and 3000 cm⁻¹. Bending vibrations (scissoring and rocking) occur at lower frequencies.

C-Cl and Pyrimidine Ring Vibrations: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. The characteristic ring stretching and breathing modes of the pyrimidine skeleton are found in the fingerprint region (below 1600 cm⁻¹).

Comparative analysis of both IR and Raman spectra is powerful, as some vibrational modes may be more active in one technique than the other due to selection rules. For instance, the symmetric ring breathing mode is often strong in the Raman spectrum but weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on experimental data for structural analogs. elsevierpure.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric N-H Stretch | -NH₂ | ~3450 | IR/Raman |

| Symmetric N-H Stretch | -NH₂ | ~3350 | IR/Raman |

| C-H Stretch | -CH₃ | ~2950 | IR/Raman |

| C≡N Stretch | -CN | ~2230 | IR/Raman |

| N-H Scissoring | -NH₂ | ~1640 | IR |

| Ring C=N/C=C Stretch | Pyrimidine | ~1550 - 1600 | IR/Raman |

| C-Cl Stretch | C-Cl | ~700 - 800 | IR/Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₅ClN₄), the nominal molecular weight is 168.58 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks, one at m/z corresponding to the ³⁵Cl-containing molecule and another, about one-third the intensity, at two mass units higher (m/z+2), corresponding to the ³⁷Cl-containing molecule.

The fragmentation of the molecular ion under collision-induced dissociation (CID) in MS/MS experiments provides insight into the molecule's structure. nih.gov Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical (•Cl), a common fragmentation for chlorinated compounds.

Elimination of hydrogen cyanide (HCN) from the nitrile group and/or the pyrimidine ring.

Loss of a methyl radical (•CH₃).

The interpretation of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Proposed Neutral Loss |

| 168 | [C₆H₅³⁵ClN₄]⁺ | Molecular Ion |

| 153 | [C₆H₄³⁵ClN₄]⁺ | •CH₃ |

| 141 | [C₅H₅³⁵ClN₂]⁺ | HCN |

| 133 | [C₆H₅N₄]⁺ | •Cl |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as methyl 4-amino-2-chloropyrimidine-5-carboxylate and 2-amino-4-chloro-6-methylpyrimidine (B145687), reveals key expected features. researchgate.netnih.gov The pyrimidine ring is expected to be essentially planar. nih.gov In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds involving the amino group as a donor and the pyrimidine ring nitrogen atoms or the nitrile nitrogen as acceptors. nih.gov These interactions play a crucial role in stabilizing the crystal structure. The analysis would reveal the precise geometry of these hydrogen bonds and any potential π–π stacking interactions between the pyrimidine rings of adjacent molecules.

Table 4: Typical Crystallographic Parameters for Chlorinated Aminopyrimidine Derivatives Data compiled from related crystal structures. researchgate.netnih.govresearchgate.net

| Parameter | Typical Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁/n |

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| C-N (ring) Bond Length | ~1.30 - 1.38 Å |

| C-NH₂ Bond Length | ~1.33 - 1.36 Å |

| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds |

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods. rsc.org

Given the polar nature of the molecule due to the amino and nitrile groups and the pyrimidine ring, reversed-phase (RP) HPLC is a suitable analytical approach. A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Purity Assessment: By developing a suitable HPLC or UPLC method, the main compound peak can be separated from any impurity peaks. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative purity determination (e.g., % area). UPLC offers advantages over conventional HPLC by using smaller particle size columns, which results in higher resolution, greater sensitivity, and faster analysis times. mdpi.com

Separation of Isomers: HPLC is also highly effective at separating structural isomers. Should any isomers be present as impurities (e.g., with the chloro and methyl groups at different positions), a well-optimized chromatographic method can resolve them.

LC-MS: Coupling liquid chromatography with mass spectrometry provides a powerful two-dimensional analysis. nih.gov The chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each eluting peak. This confirms the identity of the main peak as this compound and helps in the identification of any impurities by their mass-to-charge ratio and fragmentation patterns.

Table 5: Overview of Chromatographic Techniques for Analysis

| Technique | Principle | Application for the Compound |

| HPLC | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Routine purity analysis, quantification, separation from non-isomeric impurities. |

| UPLC | High-pressure HPLC using columns with sub-2 µm particles. | High-throughput purity screening, improved resolution of closely eluting impurities. |

| LC-MS | HPLC or UPLC coupled to a mass spectrometer. | Definitive identification of the main component and impurities by providing molecular weight data for each separated peak. |

Theoretical and Computational Investigations of 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile. These computational methods provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical behavior. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are used to determine these energy levels, helping to characterize their potential as reactants in various chemical transformations.

Moreover, these calculations can predict the distribution of electron density within the molecule, highlighting regions that are susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atoms in the pyrimidine ring and the amino group, as well as the chlorine atom, are regions of particular interest for their potential roles in intermolecular interactions and reaction mechanisms. analis.com.my The nitrile group also significantly influences the electronic properties of the molecule.

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrimidine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.354 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.712 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.642 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | Varies | Influences solubility and intermolecular interactions. |

Note: The values in this table are representative examples from a study on a related compound and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Docking Studies for Predicted Ligand-Target Interactions

Molecular modeling and docking studies are instrumental in predicting how this compound and its derivatives might interact with biological targets, such as enzymes or receptors. These in silico techniques are fundamental in the early stages of drug discovery, allowing for the rational design of new therapeutic agents. nih.govnih.gov

Docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. For example, derivatives of pyrimidine-5-carbonitrile have been investigated as potential inhibitors of enzymes like VEGFR-2 and COX-2. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The typical process involves preparing a 3D model of the ligand and the target protein, followed by the use of a docking algorithm to explore possible binding poses. The results are then scored to estimate the binding affinity. These predictions can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrimidine-Based Inhibitor

| Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| VEGFR-2 | Cys919, Asp1046 | -8.5 | Hydrogen Bonding |

| COX-2 | Arg120, Leu352 | -5.64 | Hydrogen Bonding, Arene-Cation |

Note: This table provides an example of docking study results for related pyrimidine compounds to illustrate the type of data generated. nih.gov Specific interactions for this compound would depend on the biological target being investigated.

In Silico Analysis for Prediction of Synthetic Pathways and Reaction Outcomes

Computational tools can be employed to predict plausible synthetic routes for this compound and to anticipate the outcomes of various chemical reactions. These in silico methods can help chemists design more efficient and effective synthetic strategies.

For instance, the synthesis of related pyrimidine-5-carbonitrile derivatives often involves the cyclocondensation of smaller precursor molecules. nih.gov Computational analysis can help in understanding the reaction mechanisms, identifying potential intermediates and transition states, and predicting the feasibility of different synthetic pathways. High-level quantum chemical calculations can be used to study the energetics of a proposed reaction, providing insights into its likelihood of success under specific conditions. nih.gov

By modeling the reactants and reagents, it is possible to predict potential side reactions and byproducts, which is valuable for optimizing reaction conditions to improve the yield and purity of the desired product.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influences its physical properties and biological activity. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or when bound to a biological target. nih.gov These simulations can also shed light on the stability of the molecule and the dynamics of its interactions with other molecules. The insights gained from MD simulations are crucial for understanding how the molecule behaves at a molecular level and can complement the static picture provided by molecular docking studies. nih.govnih.gov

Quantitative Structure–Activity Relationship (QSAR) Modeling (without specific activity data)

Quantitative Structure–Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific activity data for this compound is not provided, the principles of QSAR can be applied to this class of compounds.

In a typical QSAR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be topological, geometrical, electronic, or physicochemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The models can also provide insights into the structural features that are important for the desired biological activity. mdpi.com

Advanced Research Applications of 4 Amino 2 Chloro 6 Methylpyrimidine 5 Carbonitrile As a Chemical Tool

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The chemical architecture of 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile makes it an exceptionally useful precursor in the synthesis of more complex organic molecules. The pyrimidine (B1678525) ring itself is a common framework in many biologically active compounds. researchgate.netias.ac.in The chlorine atom at the C2 position is a key reactive site, susceptible to nucleophilic substitution, which allows for the straightforward introduction of a wide array of functional groups and the building of molecular diversity. nih.gov

Researchers have utilized this reactivity to construct libraries of compounds for various screening purposes. For instance, the chlorine can be displaced by amines, thiols, or alkoxides to generate 2-substituted aminopyrimidines, thioethers, or ethers, respectively. These reactions are fundamental in creating derivatives for probing biological systems. Furthermore, the cyano and amino groups can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. The synthesis of various pyrimidine-5-carbonitrile derivatives often starts from simpler acyclic precursors through multicomponent reactions, like the Biginelli reaction, highlighting the fundamental importance of this core structure in synthetic chemistry. nih.govresearchgate.net

Utilization in the Design and Synthesis of Novel Scaffolds

The this compound core serves as a foundational scaffold for the rational design and synthesis of novel molecular frameworks with tailored biological activities. unife.it Medicinal chemists leverage this scaffold to develop compounds that can interact with specific biological targets, such as enzymes and receptors.

A prominent area of application is in the development of kinase inhibitors. By modifying the pyrimidine-5-carbonitrile core, researchers have designed and synthesized novel scaffolds targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.orgnih.govnih.gov For example, new series of 6-morpholinopyrimidine-5-carbonitriles have been developed as dual PI3K/mTOR inhibitors. nih.gov Similarly, derivatives have been created to act as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), enzymes implicated in cancer and inflammation. nih.gov The design process for these novel scaffolds often involves computational modeling to predict how modifications to the core structure will affect binding to the target protein. rsc.orgmdpi.com

Table 1: Examples of Novel Scaffolds Derived from Pyrimidine-5-carbonitrile Core

| Target Enzyme(s) | Derived Scaffold Class | Research Focus |

|---|---|---|

| EGFR / COX-2 | 6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles | Anticancer Agents |

| PI3K / mTOR | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitriles | Anticancer Agents |

| VEGFR-2 | Pyrimidine-5-carbonitriles with benzylidene/hydrazone moieties | Anticancer Agents |

Applications in Mechanistic Biochemical Pathway Studies

Derivatives of this compound are valuable tools for dissecting biochemical pathways, primarily through their action as enzyme inhibitors. By designing specific inhibitors, researchers can block a particular step in a metabolic or signaling pathway and observe the downstream consequences, thereby elucidating the function of the inhibited enzyme.

Pyrimidine-5-carbonitrile derivatives have been extensively studied as inhibitors of enzymes involved in cell signaling and inflammation. For example, their ability to inhibit COX-2, a key enzyme in the production of prostaglandins, has been well-documented. nih.govnih.gov Studies have reported IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) in the submicromolar range for potent derivatives, sometimes comparable to established drugs like Celecoxib. nih.govresearchgate.net

In the context of cancer research, these compounds have been used to probe the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in tumors. By inhibiting kinases like PI3K and AKT, these chemical tools help to understand the pathway's role in cell proliferation, survival, and apoptosis. nih.govtandfonline.com For instance, specific derivatives have been shown to arrest the cell cycle at different phases (e.g., G1 or G2/M) and induce apoptosis, providing mechanistic insights into their antiproliferative effects without discussing clinical outcomes. rsc.orgmdpi.com

Table 2: Enzyme Inhibition Data for Selected Pyrimidine-5-carbonitrile Derivatives

| Derivative Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| Phenyl-substituted pyrimidine-5-carbonitriles | COX-2 | 0.041 - 0.081 µM |

| Benzyl-substituted pyrimidine-5-carbonitriles | EGFR | 8.29 nM |

| Morpholinopyrimidine-5-carbonitriles | PI3Kα | 0.019 µM |

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective chemical tool. By systematically modifying the structure of this compound and its derivatives and assessing the impact on biological activity, researchers can develop a clear understanding of the molecular features required for a desired effect. bohrium.com

Identification of Key Pharmacophore Features (for chemical tool development)

SAR studies on various pyrimidine-5-carbonitrile series have identified several key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For many enzyme inhibitors derived from this scaffold, the pyrimidine ring acts as a central anchoring unit within the enzyme's active site. The cyano group is often crucial, potentially forming hydrogen bonds or other interactions. researchgate.net

For COX-2 inhibitors, the presence of a benzenesulfonamide (B165840) moiety has been identified as an important feature for selectivity. mdpi.com In the case of kinase inhibitors, specific substitutions on the pyrimidine ring are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase. For example, in A1 adenosine (B11128) receptor antagonists, a comprehensive exploration of substituents at positions 2, 4, and 6 of the pyrimidine ring has been performed to map the SAR trends. nih.gov 3D pharmacophore mapping has been used to compare novel derivatives with known inhibitors, ensuring the new compounds share essential binding features. nih.gov

Design Principles for Modulating Chemical Reactivity and Interactions

The design of potent chemical tools is guided by principles that modulate the reactivity and intermolecular interactions of the lead compound. For the this compound scaffold, the primary point for modulating reactivity is the C2-chloro group. The ease of its displacement allows for the introduction of groups that can alter the molecule's electronic properties, solubility, and steric profile.

SAR studies have shown that introducing different aromatic or heterocyclic rings via linkages at the C2 or C4 positions can significantly impact potency and selectivity. researchgate.netnih.gov For instance, the introduction of sulfonamide groups can provide auxiliary hydrogen bonding interactions within a target's active site, stabilizing the bound complex. nih.gov The choice of substituents (electron-donating vs. electron-withdrawing) can fine-tune the electronic nature of the pyrimidine ring and its appended groups, thereby influencing binding affinity. nih.gov These principles allow for the rational design of molecules with optimized interactions for a specific biological target.

Use in Agrochemical Research as a Chemical Probe for Environmental Processes

In agrochemical research, there is a significant need for chemical tools that can probe and influence key environmental processes, such as the nitrogen cycle in soil. Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate (B79036), can lead to nitrogen loss from agricultural systems through nitrate leaching and nitrous oxide emissions. mdpi.commdpi.com

Chemical compounds known as nitrification inhibitors are used to slow this process, improving nitrogen use efficiency. mdpi.com While direct studies on this compound in this context are limited, its close structural analog, 2-amino-4-chloro-6-methylpyrimidine (B145687), has been specifically investigated as a nitrification inhibitor. evitachem.com These compounds are thought to function by inhibiting the key enzyme in the first step of nitrification, ammonia monooxygenase (AMO), which is present in ammonia-oxidizing bacteria (AOB) and archaea (AOA). mdpi.com

The mechanism of inhibition for many nitrogen-containing heterocyclic inhibitors involves the chelation of copper ions (Cu²⁺), which are essential cofactors for the AMO enzyme. mdpi.comnih.gov By binding to the copper at the enzyme's active site, the inhibitor blocks the oxidation of ammonia. Pyrimidine derivatives can act as chemical probes to study this enzymatic process, helping to understand the structure and function of AMO and to design more effective nitrification inhibitors for sustainable agriculture.

Q & A

Q. What are the common synthetic routes for preparing 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-methylthiopyrimidine precursors with amines. For example, heating 2-methylthiopyrimidine derivatives (5.0 mmol) with amines (e.g., phenethylamine or cyclohexylamine) under reflux in solvents like ethanol or DMSO:water (5:5) yields target products. Post-reaction acidification with dilute HCl precipitates the product, which is crystallized for purification . Key Parameters :

- Reaction time: 12–24 hours (overnight reflux).

- Solvent system: Ethanol for crystallization; DMSO:water for improved solubility.

- Yield optimization: Adjusting amine stoichiometry and temperature.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3410 cm, CN at ~2212 cm) .

- H-NMR : Resolves aromatic protons (δ 7.0–8.4 ppm) and exchangeable NH/NH groups (δ 5.1–8.4 ppm) .

- Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 349.12 for chlorophenyl derivatives) and fragmentation patterns .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and biological activity?

- Methodological Answer : Substituents like chlorine (electron-withdrawing) or methyl groups (electron-donating) modulate electronic density, affecting nucleophilic substitution rates and biological interactions. For example:

- Chlorophenyl derivatives (e.g., 4h in ) show enhanced stability and antidiabetic activity due to increased lipophilicity .

- Methyl groups at position 6 improve solubility but may reduce binding affinity to enzymatic targets .

Experimental Design : - Synthesize derivatives with systematic substituent variations (e.g., -Cl, -CH, -OCH).

- Compare reaction kinetics (via HPLC monitoring) and bioactivity (e.g., enzyme inhibition assays) .

Q. How should researchers address discrepancies in elemental analysis or spectral data?

- Methodological Answer : Discrepancies often arise from incomplete purification or solvent retention. For example:

- In , compound 4h reports Found: C, 66.22% vs. Calculated: 66.56%. Recrystallization in DMSO:water (5:5) improves purity .

- Broad NH peaks in NMR suggest hydrogen bonding; use DMSO-d to stabilize exchangeable protons .

Troubleshooting Steps :

Repeat crystallization with alternative solvents (e.g., acetonitrile).

Perform high-resolution MS to confirm molecular formulae.

Q. What strategies optimize regioselectivity in multi-component pyrimidine synthesis?

- Methodological Answer : Regioselectivity in reactions (e.g., thiophene vs. phenyl substitution) is controlled by:

- Temperature : Higher temperatures (80–100°C) favor thermodynamically stable products.

- Catalysts : Lewis acids (e.g., ZnCl) direct substitution to specific positions .

Case Study :

In , 4g (2-thienyl derivative) forms at 200°C, while 4f (dimethylaminophenyl) requires milder conditions (162°C) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.